3-Methoxyquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxyquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-9(11(13)14)10(7)12-6-8/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMVEBZBQCDGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst can yield the quinoline core, which can then be functionalized to introduce the methoxy and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Substitution Reactions
The quinoline ring undergoes electrophilic substitution at positions activated by electron-donating groups.
Oxidation and Reduction
The methoxy and carboxylic acid groups influence redox behavior.
Oxidation
-
Methoxy Group Oxidation :
Using KMnO₄ in alkaline conditions converts the methoxy group to a carbonyl, yielding 3-carboxyquinoline-8-quinone . -
Side Chain Oxidation :
LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming 3-methoxyquinoline-8-methanol.
Coupling Reactions
The carboxylic acid group facilitates amide and ester formation.
Ring Modification
The quinoline core participates in cycloaddition and ring-opening reactions.
-
Diels-Alder Reaction :
Reacts with dienophiles (e.g., maleic anhydride) at C2–C3 positions to form bicyclic adducts . -
Photochemical Ring Opening :
UV irradiation in acidic media cleaves the quinoline ring, producing substituted aniline derivatives.
Biological Activity Correlation
Structural modifications impact pharmacological properties:
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
3-Methoxyquinoline-8-carboxylic acid serves as a building block for synthesizing complex quinoline derivatives that are crucial in drug development. Research has shown that it exhibits potential antimicrobial, anticancer, and anti-inflammatory properties.
- Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, indicating its potential as an antibacterial agent.
- Anticancer Properties : Quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For example, in vitro studies showed that related compounds can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 17 | Induces apoptosis |
| Caco-2 | <10 | Cell cycle arrest |
Biological Imaging
Due to its aromatic structure, this compound has potential applications as a fluorescent probe in biological imaging. Its ability to fluoresce can be utilized in diagnostics and imaging techniques to visualize biological processes.
Organic Electronics
The compound is relevant in the field of organic electronics due to its ability to form materials with specific electronic properties. This application is particularly important for developing organic semiconductors and photovoltaic devices.
Anticancer Research
A study investigated various quinoline derivatives for their anticancer activity against liver cancer cells (HepG2). The introduction of specific functional groups significantly enhanced their cytotoxicity:
- The introduction of an acetyl group improved cytotoxic activity with an IC50 of 2.3 µM.
- Bromination at position-5 led to an IC50 of 0.9 µM, indicating enhanced cytotoxicity due to structural modifications .
Antimicrobial Studies
In antimicrobial research, derivatives of this compound were tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These studies highlight the compound's potential as a future antibacterial agent .
Mechanism of Action
The mechanism of action of 3-Methoxyquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The methoxy and carboxylic acid groups can enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Carboxylic Acid Derivatives
Key Findings:
Substituent Position Effects: Methoxy Group: The position of the methoxy group significantly influences bioactivity. For example, 3-methoxy derivatives (target compound) are linked to antibacterial activity, while 5-methoxy analogs (e.g., 5-Methoxyquinoline-8-carboxylic acid) have less documented activity . Halogenation: Chlorination at positions 3 and 7 (3,7-dichloro derivative) enhances herbicidal properties due to increased electrophilicity and metal-binding capacity .
Carboxylic Acid Position: The carboxylic acid at position 8 (as in the target compound) is critical for coordinating metal ions in enzyme active sites, a feature exploited in aldose reductase inhibitors . In contrast, position 3 carboxylic acids (e.g., 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid) are associated with different receptor interactions .
Biological Activity: Antibacterial Activity: The target compound’s 8-carboxylic acid group enhances penetration into bacterial cells, while the 3-methoxy group reduces toxicity compared to chloro-substituted analogs . Herbicidal Activity: 3,7-Dichloroquinoline-8-carboxylic acid disrupts plant auxin signaling, a mechanism absent in methoxy-substituted derivatives .
Biological Activity
3-Methoxyquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current research findings on its biological activity, including anticancer, antimicrobial, and other pharmacological properties. The following sections will summarize the synthesis, biological evaluations, and potential mechanisms of action associated with this compound.
Synthesis
This compound can be synthesized through various methods involving quinoline derivatives. The synthetic routes often focus on modifying the carboxylic acid group to enhance biological activity. For instance, the introduction of different substituents at various positions on the quinoline ring can significantly affect the compound's potency and selectivity.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Several studies have shown its effectiveness against various cancer cell lines:
- Cytotoxicity : The compound has demonstrated cytotoxic effects on HepG2 liver cancer cells, with IC50 values indicating significant inhibitory activity. For example, modifications to the structure, such as bromination or acetylation, have been shown to enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction via caspase activation pathways. Specifically, the compound may activate caspase-3 and caspase-7, leading to programmed cell death in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- In Vitro Studies : Various studies have reported that derivatives of quinoline exhibit broad-spectrum antibacterial activity. For instance, modifications at specific positions on the quinoline ring can enhance antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, although further studies are needed to elucidate the precise mechanisms involved.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- HepG2 Cell Line Study : A recent study evaluated the antiproliferative effects of various quinoline derivatives, including this compound. Results indicated that modifications significantly influenced their IC50 values, with some derivatives achieving IC50 values as low as 0.9 µM against HepG2 cells .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria and fungi. Results showed promising activity against Candida albicans, emphasizing the need for further development of these compounds as potential antifungal agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Cell Line/Pathogen | IC50/Activity | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 0.9 - 17 µM | Caspase activation |
| Antimicrobial | E. coli | Moderate | Cell wall disruption |
| Antimicrobial | S. aureus | Moderate | Nucleic acid interference |
Q & A
Q. What methodologies enable the site-selective functionalization of this compound for SAR studies?
- Answer : Use protecting groups (e.g., tert-butyl esters for carboxylic acids) to direct substitutions. Pd-catalyzed C–H activation at C5 or C7 positions allows regioselective modifications. For example, Suzuki-Miyaura coupling introduced aryl groups at C7 in related quinolines . Computational docking (e.g., AutoDock) predicts binding interactions to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
